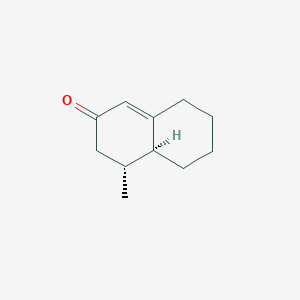
(4R,4aS)-4-Methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,4aS)-4-Methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one is an organic compound belonging to the class of naphthalenes This compound is characterized by its unique structure, which includes a hexahydro-naphthalene ring system with a methyl group and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4aS)-4-Methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one typically involves the hydrogenation of naphthalene derivatives under specific conditions. Common synthetic routes may include:
Hydrogenation: Naphthalene derivatives are hydrogenated using catalysts such as palladium on carbon (Pd/C) under high pressure and temperature.
Cyclization: The intermediate products undergo cyclization reactions to form the hexahydro-naphthalene ring system.
Functional Group Introduction: The methyl and ketone groups are introduced through various organic reactions, such as Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and cyclization processes, utilizing continuous flow reactors and advanced catalytic systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(4R,4aS)-4-Methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The methyl group can undergo substitution reactions with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) under light or heat.
Major Products Formed
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Halogenated naphthalene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
This compound is studied for its unique structural properties and reactivity, making it a valuable model compound in organic synthesis and reaction mechanism studies.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine
Potential medicinal applications include the development of new pharmaceuticals targeting specific molecular pathways.
Industry
In the industrial sector, this compound may be used as an intermediate in the synthesis of more complex organic molecules, including fragrances, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of (4R,4aS)-4-Methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one depends on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparación Con Compuestos Similares
Similar Compounds
Tetralin (1,2,3,4-Tetrahydronaphthalene): A similar compound with a fully saturated naphthalene ring system.
Decalin (Decahydronaphthalene): Another related compound with a fully hydrogenated naphthalene structure.
Naphthalene: The parent compound with an unsaturated ring system.
Uniqueness
(4R,4aS)-4-Methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
32980-08-8 |
|---|---|
Fórmula molecular |
C11H16O |
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
(4R,4aS)-4-methyl-4,4a,5,6,7,8-hexahydro-3H-naphthalen-2-one |
InChI |
InChI=1S/C11H16O/c1-8-6-10(12)7-9-4-2-3-5-11(8)9/h7-8,11H,2-6H2,1H3/t8-,11+/m1/s1 |
Clave InChI |
WENXVHUJPUMHKU-KCJUWKMLSA-N |
SMILES isomérico |
C[C@@H]1CC(=O)C=C2[C@H]1CCCC2 |
SMILES canónico |
CC1CC(=O)C=C2C1CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


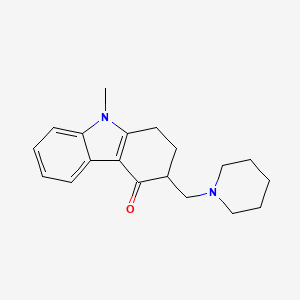
![1-(2-Fluoroethyl)-3-(3,5,7-trimethyltricyclo[3.3.1.13,7]dec-1-yl)urea](/img/structure/B14682112.png)
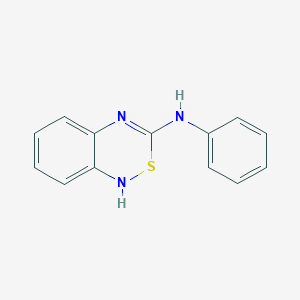



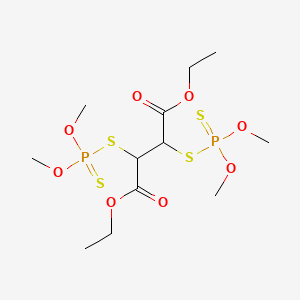
![2-[Acetyl(2,3-dimethylphenyl)amino]benzoic acid](/img/structure/B14682145.png)
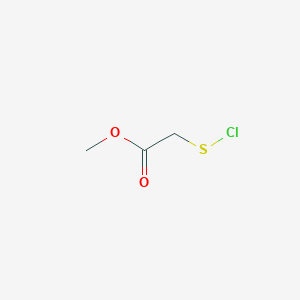

![{4-[Chloro(diphenyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14682164.png)
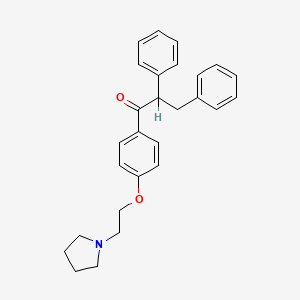
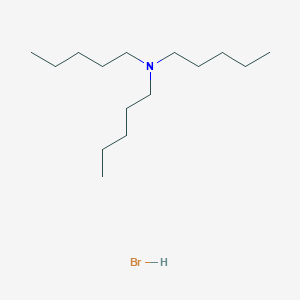
![Isodecane, [methylidynetris(oxy)]tris-](/img/structure/B14682187.png)
